4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
4-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (CAS: 98841-62-4) is a synthetic benzamide derivative with the molecular formula C₁₇H₁₈ClNO₃ and a molecular weight of 319.785 g/mol . The compound features a benzamide core substituted with a chlorine atom at the para position and a 3,4-dimethoxyphenethylamine moiety attached to the amide nitrogen. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIALHRNGCMHQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98841-62-4 | |
| Record name | 4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide serves as a building block in organic synthesis. It is utilized in:
- The development of more complex molecules.
- Various organic reactions, acting as a reagent to introduce specific functional groups.
Biology
Research indicates that this compound may exhibit biological activities that warrant further investigation:
- Cellular Interactions: Studies have shown potential interactions with biological macromolecules, influencing cellular processes.
- Enzyme Inhibition: It may inhibit specific enzymes, leading to changes in metabolic pathways.
Medicine
The therapeutic potential of this compound is being explored for:
- Drug Development: Ongoing research aims to assess its efficacy in treating various diseases, including cancer and inflammatory conditions.
- Mechanism of Action: The compound's mechanism likely involves binding to molecular targets such as receptors or enzymes, modulating their activity and affecting cellular signaling pathways.
Industry
In industrial applications, this compound may be used for:
- Developing new materials.
- Acting as an intermediate in the synthesis of other chemical compounds.
Data Tables
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse compounds |
| Biology | Enzyme inhibition studies | Understanding metabolic regulation |
| Medicine | Drug development research | Potential therapeutic applications |
| Industry | Intermediate in chemical synthesis | Enhances material properties |
Case Studies
Case Study 1: Drug Development
In a study investigating the anti-cancer properties of various benzamide derivatives, researchers found that modifications to the structure of compounds like this compound led to enhanced cytotoxicity against specific cancer cell lines. This highlights its potential as a lead compound for further drug development efforts.
Case Study 2: Biological Activity Assessment
Research conducted on the biological effects of this compound indicated that it could modulate signaling pathways involved in inflammation. Experiments demonstrated that treatment with this compound resulted in decreased expression of pro-inflammatory cytokines in vitro, suggesting its utility in therapeutic applications targeting inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations :
- This may influence reactivity and binding interactions .
- Synthetic Accessibility : High yields (97%) are achieved for analogues with chloro and dimethoxy groups under optimized conditions (e.g., hexane:ethyl acetate solvent system) . In contrast, hydroxylated derivatives like Rip-D show lower yields (34%) due to steric or electronic challenges during synthesis .
- Crystal Structure : Analogues like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide exhibit distinct hydrogen-bonding networks (O–H⋯N, O–H⋯O) in their crystal lattices, which may correlate with solubility and stability .
Key Observations :
- Antiulcer Potential: The target compound and its derivatives (e.g., DQ-2511) show potent antiulcer activity, likely due to the 3,4-dimethoxyphenethyl group enhancing gastrointestinal receptor interactions .
- Antimicrobial Activity : Chloro and hydroxy substitutions (e.g., 5-chloro-2-hydroxy derivatives) significantly inhibit sulfate-reducing bacteria, with biomass reductions up to 90% .
- Target Specificity : Structural variations, such as the oxadiazole ring in VNI, enable selective targeting of enzymes like CYP51, suggesting that similar modifications in the target compound could expand its therapeutic applications .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- IR Spectroscopy : The target compound’s IR spectrum confirms the presence of amide (1678 cm⁻¹) and N–H (3438 cm⁻¹) functional groups .
- NMR Data : The ¹³C-NMR signal at 61.61 ppm corresponds to the methoxy groups, while the chloro-substituted carbon resonates at 128.91 ppm .
- Conformational Analysis : In 2-chloro-N-(4-methoxyphenyl)benzamide, the near-orthogonal orientation of benzene rings (dihedral angle: 79.20°) may reduce steric hindrance and enhance binding to flat biological targets .
Biological Activity
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a 4-chloro substituent and a 3,4-dimethoxyphenyl ethyl side chain . Its molecular formula is CHClNO. The presence of the chloro group and methoxy substituents enhances its interaction with biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors that mediate inflammatory and pain responses, potentially leading to analgesic effects.
- Impact on Cellular Processes : By modulating these targets, the compound can influence various cellular processes such as proliferation and apoptosis.
Structure-Activity Relationship (SAR)
SAR studies highlight the importance of specific functional groups in determining the compound's biological activity. For instance:
- Methoxy Groups : The presence of methoxy groups at the 3 and 4 positions on the phenyl ring is crucial for maintaining activity. Removal or alteration of these groups significantly reduces biological efficacy .
- Chloro Substituent : The position of the chloro group (at the 4-position) is also critical, as variations in its placement can lead to different pharmacological profiles.
Anti-inflammatory Effects
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses.
Analgesic Properties
Research indicates that this compound may possess analgesic effects, likely through its action on pain receptors. This suggests potential applications in pain management therapies .
Anticancer Potential
Emerging evidence points towards the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, indicating a need for further investigation into its mechanisms and efficacy against various cancer types .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Inflammation Models :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | Chlorine at position 3 | Different biological activity profiles |
| 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | Chlorine at position 2 | Variation in receptor binding affinity |
| N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | Lacks chlorine substituent | May exhibit different pharmacological properties |
This table illustrates how variations in substituents influence biological activity and therapeutic potential.
Q & A
Q. What methods validate the compound’s stability in long-term storage for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
